methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the alkylation of (2R)-1-methylpiperidine with formaldehyde and subsequent reduction to form the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors in the central nervous system, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride
- (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride
Uniqueness
Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H20Cl2N2 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
N-methyl-1-[(2R)-1-methylpiperidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-8-5-3-4-6-10(8)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 |
InChI Key |
VQZKHSGHYAPWKL-YCBDHFTFSA-N |
Isomeric SMILES |
CNC[C@H]1CCCCN1C.Cl.Cl |
Canonical SMILES |
CNCC1CCCCN1C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.